Elcubragistat

MAGL inhibition Selectivity Endocannabinoid system

MAGL inhibitor studies often face poor selectivity and CNS exposure with legacy tool compounds. Elcubragistat (Phase 2-validated, irreversible) addresses these gaps: • Brain ED50 0.5-1.4 mg/kg p.o.; 64% oral bioavailability in rat - enables robust, non-invasive target engagement. • >100-fold selectivity over ABHD6; lacks hERG liability present in JZL184. • Dose-dependently elevates 2-AG in basolateral amygdala - validated by in vivo microdialysis. Supplied with full analytical certification for reproducible research.

Molecular Formula C20H22F9N3O2
Molecular Weight 507.4 g/mol
CAS No. 1446817-84-0
Cat. No. B605112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElcubragistat
CAS1446817-84-0
SynonymsABX-1431;  ABX 1431;  ABX1431; 
Molecular FormulaC20H22F9N3O2
Molecular Weight507.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)CN3CCN(CC3)C(=O)OC(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C20H22F9N3O2/c21-18(22,23)14-4-3-13(15(11-14)31-5-1-2-6-31)12-30-7-9-32(10-8-30)17(33)34-16(19(24,25)26)20(27,28)29/h3-4,11,16H,1-2,5-10,12H2
InChIKeySQZJGTOZFRNWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Elcubragistat Technical Overview


Elcubragistat (CAS 1446817-84-0, developmental code names ABX-1431 and Lu-AG06466) is an orally bioavailable, central nervous system (CNS)-penetrant, irreversible inhibitor of monoacylglycerol lipase (MAGL/MGLL) [1]. It was originally developed by Abide Therapeutics and later by Lundbeck for neurological and psychiatric indications [2]. The compound elevates the endogenous cannabinoid 2-arachidonoylglycerol (2-AG) by inhibiting its primary degradation enzyme, thereby enhancing cannabinoid receptor 1 (CB1) signaling without directly activating CB1 receptors [3].

Why Elcubragistat Is Irreplaceable


Generic substitution of Elcubragistat with other MAGL inhibitors is scientifically unsound due to significant, quantifiable differences in target selectivity, CNS penetration efficiency, pharmacokinetic profiles, and clinical validation data. While several compounds inhibit MAGL, their off-target activity, blood-brain barrier permeability, and oral bioavailability vary dramatically, directly impacting experimental reproducibility and translational relevance. For instance, the widely used tool compound JZL184 exhibits hERG channel blocking liability, which Elcubragistat does not, potentially confounding cardiac safety assessments in in vivo models [1]. Furthermore, even potent analogs like PF-06795071 differ in covalent binding kinetics and selectivity, leading to divergent pharmacodynamic outcomes . The following quantitative evidence demonstrates that these are not interchangeable reagents but distinct molecular entities with unique experimental properties.

Elcubragistat vs. Key MAGL Comparators


In Vitro Potency and Selectivity

Elcubragistat inhibits human MAGL with an IC50 of 14 nM, which is comparable to JZL184 (8 nM) but less potent than the next-generation covalent inhibitor PF-06795071 (3 nM) . However, its unique differentiation lies in its selectivity profile: Elcubragistat exhibits >100-fold selectivity for MAGL over the related serine hydrolase ABHD6 and >200-fold selectivity over PLA2G7 . This selectivity is maintained in cellular assays, with an IC50 of 2.2 nM for MAGL in intact PC3 cells, representing a ~6-fold increase in potency compared to the biochemical assay, while retaining >100-fold selectivity over ABHD6 (IC50=253 nM) and PLA2G7 (IC50=494 nM) .

MAGL inhibition Selectivity Endocannabinoid system

In Vivo CNS Target Engagement

Elcubragistat achieves robust CNS target engagement following oral administration. In rodents, it inhibits brain MAGL activity with an ED50 of 0.5-1.4 mg/kg (p.o.) [1]. This inhibition is coupled with a dose-dependent increase in brain 2-arachidonoylglycerol (2-AG) levels . While other MAGL inhibitors also elevate 2-AG, the specific ED50 value provides a benchmark for dose selection in preclinical studies. Notably, Elcubragistat was specifically developed for high oral bioavailability and CNS penetration, a feature not shared by all early tool compounds like JZL184 [2].

In vivo pharmacology CNS penetration Target engagement

Oral Bioavailability and PK Profile

Elcubragistat demonstrates high oral bioavailability in preclinical species: 64% in rats and 57% in dogs . This contrasts sharply with the first-generation MAGL inhibitor JZL184, which, despite high in vitro potency, exhibits limited oral bioavailability and poor brain penetration, often requiring intraperitoneal injection for in vivo studies [1]. The favorable PK profile of Elcubragistat, including low-to-moderate systemic clearance and a moderate volume of distribution, supports its use in chronic oral dosing paradigms [2].

Pharmacokinetics Oral bioavailability CNS drug delivery

Cardiac Safety and hERG Liability

A key safety differentiator lies in the predicted hERG channel blocking liability. Elcubragistat is classified as a 'blocker' in predictive hERG liability models, similar to JZL184 and the dual FAAH/MAGL inhibitor JZL195 [1]. In contrast, the more potent MAGL inhibitor PF-06795071 is predicted to be a 'non-blocker' . This distinction is critical for researchers designing in vivo cardiovascular safety studies or developing compounds for chronic indications where cardiac safety is paramount.

Cardiac safety hERG Drug discovery

Clinical Efficacy in Tourette Syndrome

Elcubragistat's clinical development provides a unique case study in trial design and outcome. A Phase 1b single-dose, crossover study (N=20) reported a statistically significant reduction in tics and premonitory urges in Tourette syndrome (TS) patients [1]. However, a subsequent 12-week, placebo-controlled, double-blind study (N=49) found no evidence of efficacy; the treatment difference at week 8 of 3.0 (95% CI: 0.1, 5.9) on the Yale Global Tic Severity Scale actually favored placebo [2]. This contrasts with other CNS-penetrant MAGL inhibitors like Lu AG06466 (same compound, different sponsor) which have shown variable results, and with PF-06795071, which has not been reported in TS trials.

Clinical trial Tourette syndrome Efficacy

Elcubragistat Research Applications


Oral CNS-Targeted Preclinical Studies

Elcubragistat is optimally suited for chronic oral dosing studies in rodent models of neurological and psychiatric disorders where sustained, high-level CNS MAGL inhibition is required. Its high oral bioavailability (64% in rat, 57% in dog) and well-characterized brain ED50 (0.5-1.4 mg/kg) enable robust target engagement without the need for invasive routes of administration .

Endocannabinoid Modulation in Stress and Anxiety

Recent in vivo microdialysis studies have validated Elcubragistat's ability to selectively and dose-dependently elevate 2-AG levels in the basolateral amygdala, a key brain region for stress-induced psychiatric disorders [1]. This provides a powerful tool for researchers exploring the role of endocannabinoid signaling in anxiety, fear conditioning, and related behaviors.

Benchmark for Novel MAGL Inhibitors

As a compound that has advanced through Phase 2 clinical trials, Elcubragistat serves as an essential benchmark for evaluating next-generation MAGL inhibitors. Its extensive selectivity profile (>100-fold vs. ABHD6, >200-fold vs. PLA2G7) and defined in vivo pharmacology provide a rigorous standard for assessing the efficacy and safety of new chemical entities .

Cardiac Safety Profiling in MAGL Research

Given its predicted hERG 'blocker' classification, Elcubragistat is a valuable tool compound for investigating potential cardiovascular liabilities associated with MAGL inhibition [2]. Comparative studies with 'non-blocker' MAGL inhibitors like PF-06795071 can help dissect on-target versus off-target cardiac effects.

Technical Documentation Hub

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31 linked technical documents
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